Compound Description: This compound contains a 1H-tetrazol-5-yl group attached to a phenyl ring, which is further connected to a tetrahydropyrimidine ring system. The research primarily focuses on elucidating its crystal structure and supramolecular architecture, without delving into specific biological activities. []
Relevance: This compound shares the core structural feature of a tetrazole ring with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide. Both compounds feature the tetrazole moiety as a key component of their structures. []
Compound Description: This compound, synthesized via a Ugi four-component condensation reaction, incorporates a 1-cyclohexyl-1H-tetrazol-5-yl group linked to a thiadiazole ring. It exhibits antifungal and antiviral activities, particularly against the tobacco mosaic virus. []
Relevance: This compound shares a striking structural resemblance to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide. Both compounds feature an identical 1-cyclohexyl-1H-tetrazol-5-yl moiety, with variations primarily lying in the substituents attached to the methylene bridge. []
Compound Description: Cilostazol, a known phosphodiesterase type 3 (PDE III) inhibitor, possesses a 1-cyclohexyl-1H-tetrazol-5-yl group linked to a quinolinone moiety via a butoxy linker. Its cardioprotective effects, potentially through the activation of mitochondrial Ca2+-activated K+ channels, are highlighted in the research. []
Relevance: Similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, Cilostazol contains the 1-cyclohexyl-1H-tetrazol-5-yl group. The presence of this common structural motif suggests potential shared pharmacophoric features despite different mechanisms of action. []
Compound Description: This compound features a 4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene group attached to an indane-1,3-dione moiety. The research focuses on its synthesis via the condensation reaction of diethyl phthalate with specific triazoles or a dimethyltetrazole. []
Relevance: While structurally distinct from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound showcases the exploration of different substitutions on the tetrazole ring, emphasizing the versatility of this heterocycle in medicinal chemistry. []
Compound Description: TCV-116, a prodrug, is metabolized to its active form, 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974). It acts as a potent and long-acting angiotensin II subtype-1 receptor antagonist, demonstrating sustained antihypertensive effects in various rat models. []
Relevance: Both TCV-116 and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide incorporate a tetrazole ring within their structures. Notably, TCV-116 features a biphenyl system linked to the tetrazole, a structural motif often associated with angiotensin II receptor antagonism. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of Losartan, a widely used antihypertensive drug. It contains a 1H-tetrazol-5-yl group attached to a biphenyl system, further linked to an imidazole ring. []
Relevance: This compound features the same 1H-tetrazol-5-ylbiphenyl-4-ylmethyl fragment as in Losartan, highlighting the importance of this specific structural motif in conferring antihypertensive properties. Similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, it demonstrates the incorporation of a tetrazole ring in conjunction with other aromatic systems for potentially enhancing biological activity. []
Compound Description: This compound features a 1H-tetrazol-5-yl group linked to an imidazolidine-2,4-dione ring system. The study focuses on its crystal structure analysis, revealing details about its conformation and intermolecular interactions. []
Relevance: Similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound underscores the use of the 1H-tetrazol-5-yl group as a building block in medicinal chemistry, although the specific biological activities may differ. []
Compound Description: This compound, bearing two 1H-tetrazol-5-ylmethyl groups attached to a triazole ring, acts as a ligand (H2L) in the formation of a novel copper cluster. This cluster exhibits promising antimicrobial activity against E. coli and is also being investigated for its cytotoxicity against HeLa and L-929 cell lines. []
Relevance: This compound highlights the use of multiple tetrazole rings within a single molecule for achieving desired biological effects. While structurally different from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, it exemplifies the diverse applications of tetrazole-containing compounds in medicinal chemistry. []
Compound Description: This compound belongs to a class of imidazo[5,4-b]pyridine-based angiotensin II receptor antagonists and demonstrates potent antihypertensive activity. Structurally, it features a 1H-tetrazol-5-ylbiphenyl-4-ylmethyl unit linked to an imidazo[5,4-b]pyridine core. []
Relevance: This compound highlights the significance of the 1H-tetrazol-5-ylbiphenyl-4-ylmethyl fragment in the development of angiotensin II receptor antagonists. The research emphasizes the structural similarities between this compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, particularly the presence of the tetrazole and biphenyl moieties, suggesting potential overlap in their pharmacological profiles. []
Compound Description: CV-11974 is the active metabolite of the prodrug TCV-116, a potent angiotensin II subtype-1 receptor antagonist. It effectively attenuates the tubuloglomerular feedback response during NO synthase blockade in rats, highlighting its role in regulating renal hemodynamics. []
Relevance: CV-11974 shares a common structural motif with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, specifically the 1H-tetrazol-5-yl group linked to a biphenyl system. This structural similarity suggests potential commonalities in their binding interactions with target receptors, despite different pharmacological targets. []
Compound Description: This compound incorporates a 1-methyl-1H-tetrazol-5-yl group linked to a piperidine ring via a sulfide bridge and an acetyl linker. The research elucidates its crystal structure, revealing key details about its conformation and intermolecular interactions. []
Relevance: While structurally different from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound exemplifies the exploration of various linker groups, such as the sulfide and acetyl linkers, in conjunction with the tetrazole ring, highlighting the versatility of this heterocycle in drug design. []
12. [14C]SCE-2174* Compound Description: [14C]SCE-2174 is a radiolabeled cephalosporin antibiotic, containing a 1-(2-dimethylaminoethyl)-1H-tetrazol-5-ylthiomethyl group at the 3-position of the cephem nucleus. The research primarily focuses on its synthesis and characterization as a radiolabeled compound for potential use in pharmacokinetic and metabolism studies. []* Relevance: Both [14C]SCE-2174 and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide incorporate a substituted tetrazole ring within their structures. Although their core structures and biological activities differ significantly, they showcase the wide application of tetrazole derivatives in medicinal chemistry. []
Compound Description: The potassium salt of this compound is clinically used as an anti-asthma agent. The compound features a 1H-tetrazol-5-yl group attached to a pyrido[1,2-a]pyrimidinone ring system. []
Relevance: While structurally distinct from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound emphasizes the importance of the 1H-tetrazol-5-yl group in medicinal chemistry, showcasing its presence in a clinically relevant drug. []
Compound Description: This compound acts as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. Transgenic corn and soybean crops have been developed with resistance to this herbicide, allowing for its use in controlling undesirable plants within these crops. []
Relevance: This compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide share the common feature of a substituted tetrazole ring linked to an aromatic system, specifically a benzamide in this case. This structural similarity, despite different biological targets, highlights the versatility of the tetrazole moiety in medicinal and agricultural chemistry. []
Compound Description: This compound, featuring a cyclohexyl group attached to a triazole ring, is structurally characterized in the study. The crystallographic analysis reveals details about its conformation, bond lengths, and angles, as well as intermolecular interactions within the crystal lattice. []
Relevance: While structurally distinct from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound shares the cyclohexyl substituent. This commonality highlights the use of cyclohexyl groups in conjunction with heterocyclic systems for potentially influencing molecular properties and biological activity. []
Compound Description: This compound incorporates a 2-ethyl-2H-tetrazol-5-yl group attached to a biphenyl system, further linked to a benzimidazole ring. The research focuses on its crystal structure, highlighting its conformation, bond lengths, angles, and intermolecular interactions. []
Relevance: This compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide share the presence of a substituted tetrazole ring linked to an aromatic system. The structural variations, such as the substitution on the tetrazole and the presence of a benzimidazole ring, emphasize the exploration of diverse chemical space around the tetrazole moiety for potentially modulating biological activity. []
17. (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine (Valsartan) * Compound Description: Valsartan is a widely prescribed angiotensin II receptor antagonist used in treating hypertension and heart failure. [] It features a 1H-tetrazol-5-ylbiphenyl-4-ylmethyl unit, a common pharmacophore for this drug class. The research discusses an improved process for its preparation involving the hydrolysis of a Valsartan ester derivative using a phase transfer catalyst. [] * Relevance: Valsartan, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, incorporates a 1H-tetrazol-5-yl group linked to a biphenyl system. This structural similarity highlights the significance of this particular motif in designing angiotensin II receptor antagonists. []
18. (1H-Tetrazol-5-yl)-Allenes* Compound Description: (1H-Tetrazol-5-yl)-allenes are a class of compounds containing a 1H-tetrazol-5-yl group directly attached to an allene moiety. These compounds have been explored for their reactivity toward aziridines, leading to the synthesis of either tetrasubstituted pyrroles or 4-methylenepyrrolidines depending on the substituents on the allene and the reaction conditions. [, ]* Relevance: (1H-Tetrazol-5-yl)-allenes share the core structural feature of a 1H-tetrazol-5-yl group with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide. This commonality underscores the versatility of the 1H-tetrazol-5-yl group as a building block for generating diverse chemical entities with potentially distinct reactivities and biological activities. [, ]
19. Nitrogen-Rich Energetic Ionic Liquids Based on the N,N-Bis(1H-tetrazol-5-yl)amine Anion * Compound Description: These ionic liquids comprise cations like 1,3-dimethylimidazolium, 1-ethyl-3-methylimidazolium, and others, paired with the N,N-bis(1H-tetrazol-5-yl)amine anion (HBTA–/BTA2–). [] Characterized by high nitrogen content, they exhibit promising properties as energetic materials, including high thermal stability, low sensitivity to impact and friction, and positive heats of formation. [] * Relevance: These ionic liquids highlight the use of multiple tetrazole rings within a single molecule to enhance energetic properties. While structurally different from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, they demonstrate the diverse applications of tetrazole-containing compounds beyond traditional medicinal chemistry. []
Compound Description: This manganese(II) complex features two 2-((1H-tetrazol-1-yl)methyl)-5-carboxy-1H-imidazole-4-carboxylate ligands coordinated to the metal center along with two water molecules. The research focuses on elucidating its crystal structure, providing insights into its coordination geometry and intermolecular interactions. []
Relevance: This compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide both contain a 1H-tetrazol-ylmethyl unit within their structures. While their core structures and applications differ, they showcase the versatility of incorporating tetrazole moieties in various chemical entities. []
Compound Description: This compound, belonging to a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides, exhibits affinity for the AT1 receptor. It features a 1H-tetrazol-5-ylbiphenyl-4-ylmethyl moiety, a structural motif commonly found in angiotensin II receptor antagonists. Structure-activity relationship studies highlight the importance of the pentanoyl chain, secondary amidic function, and the tetrazole moiety for optimal receptor interaction. []
Relevance: This compound shares a striking structural resemblance to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide. Both compounds feature a 1H-tetrazol-5-ylbiphenyl-4-ylmethyl unit, suggesting potential similarities in their binding modes and pharmacological profiles, despite variations in the substituents on the methylene bridge. []
Compound Description: Irbesartan is a widely used angiotensin II receptor antagonist marketed under the brand name Aprovel among others. It features a 1H-tetrazol-5-ylbiphenyl-4-ylmethyl unit, a common pharmacophore for this drug class. The research focuses on a process for producing a pure crystalline form (Form A) of Irbesartan from its crude form. []
Relevance: Irbesartan, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, incorporates a 1H-tetrazol-5-yl group linked to a biphenyl system. This structural similarity highlights the significance of this particular motif in designing angiotensin II receptor antagonists. []
Compound Description: This series of compounds represents monocyclic β-lactam antibiotics. They feature a 1H-tetrazol-5-yl group at the N-1 position of the β-lactam ring. The research explores the impact of introducing lipophilic and hydrophilic groups into the oxyimino moiety on their antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Relevance: These compounds, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, highlight the incorporation of the 1H-tetrazol-5-yl group as a key structural element. The study emphasizes the exploration of various substitutions around this core structure to modulate antibacterial activity and potentially overcome drug resistance. []
Compound Description: This compound, containing a 1-methyl-1H-tetrazol-5-ylthio group, exhibits potent gastric acid antisecretory activity. [] The research demonstrates its efficacy in inhibiting histamine-induced gastric acid secretion in rats, suggesting its potential as an antiulcer agent. []
Relevance: This compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide share the presence of a substituted tetrazole ring within their structures. While their core structures and biological activities differ, they showcase the diverse applications of tetrazole derivatives in medicinal chemistry. []
25. 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate* Compound Description: This compound features two tetrazole rings, one of which is substituted with a benzyl group, linked to a biphenyl system. The research primarily focuses on its crystal structure analysis, providing details about its conformation, bond lengths, and angles, and highlighting intermolecular interactions within the crystal lattice, including hydrogen bonding and π-π interactions. []* Relevance: Similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, this compound incorporates a tetrazole ring linked to an aromatic system. The presence of two tetrazole rings and a biphenyl system highlights the exploration of variations around this core structure for potentially influencing molecular properties and biological activity. []
Compound Description: This compound is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, exhibiting an IC50 of 10 nM against Arabidopsis thaliana HPPD (AtHPPD), significantly more potent than mesotrione (IC50 = 363 nM). Structural analysis reveals key interactions with the enzyme, including bidentate chelation of the tetrazole and amide groups with the metal ion and π-π stacking of the benzimidazole ring with phenylalanine residues. []
Relevance: Both compound 25 and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide incorporate a 1-methyl-1H-tetrazol-5-yl group. While the core structures differ, the shared tetrazole moiety suggests potential commonalities in their binding interactions with target proteins, despite different pharmacological targets. []
Compound Description: MK-5046 acts as a nonpeptide agonist for the bombesin receptor subtype-3 (BRS-3), exhibiting allosteric properties. [] Research suggests that it binds to a distinct site from the peptide antagonist Bantag-1, influencing the binding kinetics and signaling properties of BRS-3. []
Relevance: While structurally dissimilar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, MK-5046 provides an interesting example of an allosteric modulator within a receptor family, highlighting the potential for developing compounds with unique pharmacological profiles by targeting sites distinct from the orthosteric binding site. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.